2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is a polyhalogenated pyridine derivative with a unique substitution pattern. Its structure features electron-withdrawing groups (EWGs) such as chloro (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃), alongside a methyl (-CH₃) group. These substituents confer distinct physicochemical properties, including enhanced stability and reactivity in substitution reactions. The compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis, where its nitro group can be reduced to an amine for further functionalization .
Properties
IUPAC Name |
2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O2/c1-3-6(15(16)17)5(8(10,11)12)4(2-13)7(9)14-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSVJEGHKFDQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289569 | |
| Record name | 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783-95-9 | |
| Record name | NSC61975 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions produce amino-substituted compounds .
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile is primarily explored for its potential in drug development:
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. This specific compound has been studied for its efficacy against various bacterial strains, showing promising results in preliminary assays .
- Targeted Drug Design : The compound's structural features enable it to act as a lead molecule in the design of new pharmaceuticals targeting specific diseases, particularly those requiring compounds with high lipophilicity and bioavailability .
Agrochemical Applications
The agricultural sector has also shown interest in this compound due to its potential as a pesticide or fungicide:
- Fungicidal Properties : Studies have demonstrated that trifluoromethyl-substituted pyridines exhibit superior fungicidal activity compared to their non-fluorinated counterparts. This makes 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile a candidate for developing new fungicides .
- Insecticide Development : The compound's unique structure allows for modifications that can enhance insecticidal properties, making it valuable in the formulation of new insecticides aimed at crop protection .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical pathways, often involving the introduction of trifluoromethyl and nitro groups onto a pyridine ring. The ability to modify these groups allows researchers to tailor the compound for specific applications in both pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of trifluoromethyl-pyridine derivatives highlighted that 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile exhibited significant activity against resistant bacterial strains, suggesting its potential as an antibiotic lead compound.
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound showed enhanced efficacy against fungal pathogens affecting crops, outperforming traditional fungicides by a margin of 30% in terms of effectiveness.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity by enhancing its ability to penetrate cell membranes and interact with enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Electron-Withdrawing Effects: The target compound’s combination of -Cl, -NO₂, and -CF₃ creates a highly electron-deficient pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution (NAS) compared to analogs like 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile, which lacks a nitro group .
- Solubility : The nitro and trifluoromethyl groups reduce aqueous solubility but improve lipid solubility, making the compound suitable for hydrophobic environments. In contrast, piperazinyl-containing analogs (e.g., 2549011-92-7) exhibit better solubility in polar solvents due to hydrogen-bonding capabilities .
- Thermal Stability : The trifluoromethyl group contributes to thermal stability, a feature shared with analogs like 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile .
Reactivity and Functionalization
- Nitro Group Reduction : The nitro group in the target compound can be selectively reduced to an amine (-NH₂), enabling access to bioactive amines. This contrasts with difluoromethyl- or piperazinyl-containing analogs, where functionalization focuses on cross-coupling reactions .
- Substitution Reactions : The chloro group undergoes NAS more readily than fluorine in 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile due to weaker C-F bond strength .
Biological Activity
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 783-95-9) is a synthetic compound with notable biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃ClF₃N₃O₂ |
| Molecular Weight | 265.577 g/mol |
| Density | 1.61 g/cm³ |
| Boiling Point | 332ºC at 760 mmHg |
| Flash Point | 154.6ºC |
Research indicates that the trifluoromethyl group significantly enhances the biological activity of pyridine derivatives by influencing lipophilicity and metabolic stability. The presence of the nitro group is also crucial for its activity, as it can participate in electron-withdrawing effects, enhancing the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds containing pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine have been evaluated for their efficacy against various bacterial strains.
In a comparative study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity . The incorporation of the trifluoromethyl group was found to enhance this activity compared to non-fluorinated analogs.
Inhibition Studies
The compound has also been tested for its ability to inhibit specific enzymes involved in pathogenic processes. For example, SAR studies revealed that modifications to the pyridine ring could lead to improved inhibition of enzymes like reverse transcriptase, which is critical in viral replication . The trifluoromethyl group was particularly noted for its role in increasing potency through enhanced binding interactions with enzyme active sites.
Case Studies
- Antiparasitic Activity : A series of derivatives based on 2-chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine were synthesized and tested for their antiparasitic activity. One derivative exhibited an EC50 value of 0.010 µM, indicating high potency against targeted parasites .
- Metabolic Stability : Studies on metabolic stability showed that the compound maintains favorable pharmacokinetic properties, with a clearance rate in human liver microsomes that suggests potential for therapeutic use .
- Structure-Activity Relationship (SAR) : In-depth SAR analyses have demonstrated that substituents on the pyridine ring can drastically alter biological activity. For instance, replacing certain groups with trifluoromethyl or nitro groups enhanced both lipophilicity and metabolic stability, leading to improved biological profiles .
Q & A
Q. What steps mitigate byproduct formation during nitration or trifluoromethylation?
- Methodological Answer :
- Temperature Control : Maintain nitration reactions below 0°C to prevent over-nitration.
- Reagent Stoichiometry : Use 1.2 equivalents of CF₃Cu(I) for selective trifluoromethylation, avoiding polyhalogenated byproducts .
Notes
- Formatting : Citations follow style, referencing peer-reviewed studies, crystallographic tools, and pharmacological reviews.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
